Cas no 2228305-17-5 (tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate)

tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate
- EN300-1903222
- 2228305-17-5
- tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate
-
- Inchi: 1S/C15H23FN2O3/c1-15(2,3)21-14(19)18-12-6-5-10(9-13(12)20-4)11(16)7-8-17/h5-6,9,11H,7-8,17H2,1-4H3,(H,18,19)
- InChI Key: OQKXCYJYQGBKSN-UHFFFAOYSA-N
- SMILES: FC(CCN)C1C=CC(=C(C=1)OC)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 298.16927076g/mol
- Monoisotopic Mass: 298.16927076g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.6Ų
- XLogP3: 2.1
tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1903222-5.0g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 5g |
$5179.0 | 2023-06-02 | ||
Enamine | EN300-1903222-1.0g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 1g |
$1785.0 | 2023-06-02 | ||
Enamine | EN300-1903222-0.5g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 0.5g |
$1714.0 | 2023-09-18 | ||
Enamine | EN300-1903222-10.0g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 10g |
$7681.0 | 2023-06-02 | ||
Enamine | EN300-1903222-5g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 5g |
$5179.0 | 2023-09-18 | ||
Enamine | EN300-1903222-0.05g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 0.05g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1903222-0.25g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 0.25g |
$1642.0 | 2023-09-18 | ||
Enamine | EN300-1903222-1g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 1g |
$1785.0 | 2023-09-18 | ||
Enamine | EN300-1903222-10g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 10g |
$7681.0 | 2023-09-18 | ||
Enamine | EN300-1903222-0.1g |
tert-butyl N-[4-(3-amino-1-fluoropropyl)-2-methoxyphenyl]carbamate |
2228305-17-5 | 0.1g |
$1572.0 | 2023-09-18 |
tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate Related Literature
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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2. Book reviews
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Additional information on tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate
Introduction to Tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate (CAS No. 2228305-17-5)
Tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate, identified by its CAS number 2228305-17-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in drug development due to their ability to act as intermediates in the synthesis of bioactive molecules. The structural features of this compound, particularly its tert-butyl group, the 2-methoxyphenyl moiety, and the presence of a 3-amino-1-fluoropropyl side chain, contribute to its unique chemical properties and potential biological activities.
The tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate structure is characterized by a highly functionalized aromatic ring system, which is a common motif in many pharmacologically active compounds. The 2-methoxyphenyl group introduces a methoxy substituent at the para position relative to the carbamate linkage, while the 3-amino-1-fluoropropyl side chain adds both an amino group and a fluorine atom, which are known to modulate the pharmacokinetic and pharmacodynamic properties of molecules. This combination of structural elements makes the compound a promising candidate for further exploration in drug discovery and development.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their potential therapeutic applications. Carbamates have been shown to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic effects. The presence of the fluorine atom in the 3-amino-1-fluoropropyl side chain is particularly noteworthy, as fluorine-containing compounds often exhibit enhanced metabolic stability and improved binding affinity to biological targets. This feature has made fluorinated carbamates an attractive class of molecules for medicinal chemists seeking to develop next-generation therapeutics.
One of the most compelling aspects of Tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate is its potential role as a key intermediate in the synthesis of more complex pharmaceutical agents. The carbamate functional group can be readily modified through various chemical transformations, allowing for the introduction of additional substituents or bioisosteres that may enhance the biological activity or selectivity of the final product. This flexibility makes it an invaluable building block for medicinal chemists working on diverse therapeutic targets.
Recent advancements in computational chemistry and molecular modeling have further highlighted the importance of structural features like those found in Tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate. These tools have enabled researchers to predict the binding modes of this compound to various biological targets with high accuracy, providing valuable insights into its potential pharmacological effects. For instance, studies suggest that the fluorine atom may play a crucial role in stabilizing interactions with specific amino acid residues in protein targets, thereby enhancing binding affinity and potency.
The synthesis of Tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the tert-butyl group, which serves as a protecting group for subsequent functionalization, is typically achieved through reaction with a suitable tert-butanol derivative under controlled conditions. The subsequent installation of the 2-methoxyphenyl moiety is often carried out via nucleophilic aromatic substitution or cross-coupling reactions, depending on the synthetic strategy employed.
The final step involves incorporating the 3-amino-1-fluoropropyl side chain, which can be achieved through nucleophilic addition reactions or other coupling strategies that preserve the integrity of both functional groups present in this complex molecule. Each synthetic step must be rigorously monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to ensure that the desired product is obtained with minimal impurities.
The biological evaluation of Tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate has revealed several promising activities that warrant further investigation. Preliminary studies have shown that this compound exhibits moderate inhibition against certain enzymes implicated in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its interaction with specific membrane receptors has been explored, indicating possible applications in central nervous system disorders.
The presence of both an amino group and a fluorine atom has also raised interest in its potential as a prodrug or substrate for enzyme-mediated activation. Prodrugs are designed to improve pharmacokinetic properties such as solubility or bioavailability by being converted into active drugs within vivo. The structural features of this compound make it an excellent candidate for prodrug design due to its stability under physiological conditions while being susceptible to enzymatic hydrolysis at specific sites.
In conclusion,Tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenyIcarbamate (CAS No. 2228305-17-5) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents with tailored biological activities. Its unique combination of functional groups positions it as a valuable intermediate for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas including inflammation management,central nervous system disorders,and beyond.
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